Cas no 57321-29-6 (1-Chloro-2-(ethanesulfonyl)benzene)

1-Chloro-2-(ethanesulfonyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(ethanesulfonyl)benzene
- 1-Chloro-2-ethanesulfonylbenzene
- 1-Chloro-2-ethanesulfonyl-benzene
- 1-Chloro-2-(ethanesulfonyl)benzene
-
- MDL: MFCD20502250
- インチ: 1S/C8H9ClO2S/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
- InChIKey: YTYIZQUDGMUHRY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(CC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 230
- XLogP3: 1.8
- トポロジー分子極性表面積: 42.5
1-Chloro-2-(ethanesulfonyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95317-5g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 5g |
$2028.0 | 2023-09-01 | ||
Enamine | EN300-95317-0.1g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 0.1g |
$615.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421869-1g |
1-Chloro-2-(ethylsulfonyl)benzene |
57321-29-6 | 95% | 1g |
¥17609.00 | 2024-05-08 | |
Enamine | EN300-95317-0.5g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 0.5g |
$671.0 | 2023-09-01 | ||
Enamine | EN300-95317-1.0g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 1.0g |
$699.0 | 2023-02-11 | ||
Enamine | EN300-95317-0.25g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 0.25g |
$642.0 | 2023-09-01 | ||
Enamine | EN300-95317-1g |
1-chloro-2-(ethanesulfonyl)benzene |
57321-29-6 | 1g |
$699.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421869-100mg |
1-Chloro-2-(ethylsulfonyl)benzene |
57321-29-6 | 95% | 100mg |
¥15492.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421869-250mg |
1-Chloro-2-(ethylsulfonyl)benzene |
57321-29-6 | 95% | 250mg |
¥13867.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421869-500mg |
1-Chloro-2-(ethylsulfonyl)benzene |
57321-29-6 | 95% | 500mg |
¥14488.00 | 2024-05-08 |
1-Chloro-2-(ethanesulfonyl)benzene 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
1-Chloro-2-(ethanesulfonyl)benzeneに関する追加情報
Professional Introduction to 1-Chloro-2-(ethanesulfonyl)benzene (CAS No. 57321-29-6)
1-Chloro-2-(ethanesulfonyl)benzene, with the chemical formula C₆H₅ClSO₂NH₂, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 57321-29-6, has garnered attention due to its versatile applications in synthesizing various bioactive molecules. The presence of both chloro and sulfonyl groups makes it a valuable intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
The structural features of 1-Chloro-2-(ethanesulfonyl)benzene contribute to its reactivity and utility in medicinal chemistry. The chloro substituent enhances electrophilic aromatic substitution reactions, while the sulfonyl group provides a site for further functionalization. These properties have been exploited in recent research to develop novel therapeutic agents with enhanced efficacy and reduced side effects.
In recent years, there has been a growing interest in the synthesis of sulfonamide derivatives due to their broad spectrum of biological activities. 1-Chloro-2-(ethanesulfonyl)benzene serves as a key precursor in the preparation of sulfonamides, which are known for their antimicrobial, anti-inflammatory, and anticonvulsant properties. For instance, researchers have utilized this compound to synthesize sulfonamides that exhibit potent activity against certain strains of bacteria resistant to conventional antibiotics.
The pharmaceutical industry has also explored the use of 1-Chloro-2-(ethanesulfonyl)benzene in the development of drugs targeting neurological disorders. Studies have shown that sulfonamide-based compounds can modulate neurotransmitter activity, making them promising candidates for treating conditions such as epilepsy and Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier has been a significant focus, and modifications derived from 1-Chloro-2-(ethanesulfonyl)benzene have shown encouraging results in preclinical studies.
Beyond pharmaceutical applications, 1-Chloro-2-(ethanesulfonyl)benzene has found utility in materials science. Its unique chemical structure allows for the development of advanced polymers and coatings with enhanced thermal stability and mechanical strength. Researchers are exploring its potential in creating novel materials for electronics and aerospace industries, where such properties are crucial for performance and durability.
The synthesis of 1-Chloro-2-(ethanesulfonyl)benzene involves well-established organic reactions, including chlorination and sulfonylation processes. Advances in synthetic methodologies have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements have made it more accessible for industrial applications and academic research.
In conclusion, 1-Chloro-2-(ethanesulfonyl)benzene (CAS No. 57321-29-6) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and organic chemistry. Its structural versatility and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow further.
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